molecular formula C20H20N2O4S B11601537 2-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]ethyl 2-methoxybenzoate

2-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]ethyl 2-methoxybenzoate

Cat. No.: B11601537
M. Wt: 384.5 g/mol
InChI Key: GXSZGVLPSXHIRH-UHFFFAOYSA-N
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Description

2-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]ethyl 2-methoxybenzoate is a complex organic compound that features a quinazoline ring system, a sulfanyl linkage, and a methoxybenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]ethyl 2-methoxybenzoate typically involves multiple steps:

    Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the quinazoline derivative with a thiol compound, often under mild conditions to avoid decomposition.

    Esterification: The final step involves the esterification of the sulfanyl-quinazoline intermediate with 2-methoxybenzoic acid, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]ethyl 2-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazoline ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

2-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]ethyl 2-methoxybenzoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for developing new drugs, particularly those targeting cancer or infectious diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]ethyl 2-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline ring system is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The sulfanyl group may enhance binding affinity through additional interactions, while the methoxybenzoate ester can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]ethanol: This compound lacks the methoxybenzoate ester, making it less lipophilic and potentially less bioavailable.

    6-Methoxy-4-methylquinazoline: This simpler compound lacks both the sulfanyl group and the methoxybenzoate ester, which may reduce its binding affinity and specificity.

Uniqueness

2-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]ethyl 2-methoxybenzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C20H20N2O4S

Molecular Weight

384.5 g/mol

IUPAC Name

2-(6-methoxy-4-methylquinazolin-2-yl)sulfanylethyl 2-methoxybenzoate

InChI

InChI=1S/C20H20N2O4S/c1-13-16-12-14(24-2)8-9-17(16)22-20(21-13)27-11-10-26-19(23)15-6-4-5-7-18(15)25-3/h4-9,12H,10-11H2,1-3H3

InChI Key

GXSZGVLPSXHIRH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=N1)SCCOC(=O)C3=CC=CC=C3OC)OC

Origin of Product

United States

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